REACTION_CXSMILES
|
[H-].[Na+].[O:3]1[C:7]2([CH2:12][CH2:11][CH2:10][CH:9]([CH2:13][OH:14])[CH2:8]2)OCC1.F[C:16]1[CH:21]=[CH:20][C:19]([S:22]([NH2:25])(=[O:24])=[O:23])=[CH:18][C:17]=1[N+:26]([O-:28])=[O:27].O>O1CCCC1>[N+:26]([C:17]1[CH:18]=[C:19]([S:22]([NH2:25])(=[O:23])=[O:24])[CH:20]=[CH:21][C:16]=1[O:14][CH2:13][CH:9]1[CH2:10][CH2:11][CH2:12][C:7](=[O:3])[CH2:8]1)([O-:28])=[O:27] |f:0.1|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
O1CCOC12CC(CCC2)CO
|
Name
|
|
Quantity
|
0.65 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
After the mixture stirred at room temperature for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted by dichloromethane (3×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
After filtration, and concentration of the filtrate
|
Type
|
CUSTOM
|
Details
|
the residue was purified by reverse phase chromatography
|
Type
|
WASH
|
Details
|
eluting with 30-60% acetonitrile in water with 0.1% trifluoroacetic acid
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1OCC1CC(CCC1)=O)S(=O)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |